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Compound of Interest

Compound Name: 7-Methoxytacrine

Cat. No.: B1663404 Get Quote

An In-depth Technical Guide to 7-Methoxytacrine
This technical guide provides a comprehensive overview of 7-Methoxytacrine (7-MEOTA), a

derivative of the first-generation acetylcholinesterase inhibitor, tacrine. Developed as a

potential therapeutic agent for Alzheimer's disease, 7-MEOTA exhibits a more favorable

toxicological profile than its parent compound.[1][2] This document details its chemical

properties, synthesis, biological activity, and mechanism of action for researchers, scientists,

and professionals in drug development.

Chemical Identification and Properties
7-Methoxytacrine is chemically identified as 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine.[3]

Its fundamental chemical and physical properties are summarized below.
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Identifier Value Source

IUPAC Name
7-methoxy-1,2,3,4-

tetrahydroacridin-9-amine
PubChem CID 119053[3]

CAS Number 5778-80-3 PubChem CID 119053[3]

Molecular Formula C14H16N2O PubChem CID 119053[3]

Molecular Weight 228.29 g/mol PubChem CID 119053

Synonyms

9-amino-7-methoxy-1,2,3,4-

tetrahydroacridine, 7-Meota,

TA 03

PubChem CID 119053[3]

Biological Activity: Cholinesterase Inhibition
7-Methoxytacrine and its derivatives are primarily investigated for their ability to inhibit

acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the

breakdown of the neurotransmitter acetylcholine. The cholinergic hypothesis of Alzheimer's

disease suggests that enhancing cholinergic neurotransmission by inhibiting these enzymes

can lead to symptomatic improvement. The inhibitory activities of 7-MEOTA and related

compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound hAChE IC50 (µM) hBChE IC50 (µM) Reference

Tacrine (THA) - - [4]

7-Methoxytacrine (7-

MEOTA)
- - [4]

7-MEOTA-

adamantylamine

thiourea (analogue

14)

0.47 0.11 [5]

Intermediate diamine

7
Higher than THA - [4]
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Note: Specific IC50 values for Tacrine and 7-MEOTA were used as reference compounds in the

studies but not always explicitly quantified in the provided search results. Analogue 14 is

highlighted for its potent dual inhibitory activity.

Experimental Protocols
The synthesis of 7-Methoxytacrine and its analogues generally follows a multi-step procedure.

A common synthetic route for creating heterodimers, which combine 7-MEOTA with another

pharmacophore, is outlined below.[4][6]

Preparation of the Tacrine Core: The synthesis often starts with the condensation of 4-

methoxyaniline with ethyl 2-oxocyclohexanecarboxylate in refluxing toluene with a catalytic

amount of p-toluenesulfonic acid to produce 7-methoxy-1,2,3,4-tetrahydroacridin-10H-9-one.

[4]

Chlorination: The resulting acridone is then treated with phosphorus oxychloride to yield 9-

chloro-7-methoxy-1,2,3,4-tetrahydroacridine.[4]

Amination: The 9-chloro intermediate is subsequently reacted with an appropriate 1,ω-

diaminoalkane in the presence of phenol to introduce the amino side chain, forming N-(7-

methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamines.[4]

Heterodimer Formation: These diamine intermediates can then be reacted with other

molecules of interest, such as 1-adamantyl isothiocyanate, to form the final thiourea

heterodimers.[4]

All reactions are typically monitored by thin-layer chromatography (TLC), and the final products

are purified using column chromatography.[4][6] The structures are confirmed by spectroscopic

methods.

The inhibitory activity of 7-Methoxytacrine derivatives against human acetylcholinesterase

(hAChE) and human butyrylcholinesterase (hBChE) is commonly determined using a modified

Ellman's method.[4]

Enzyme and Substrate Preparation: Solutions of recombinant hAChE or plasma-derived

hBChE are prepared in a phosphate buffer. The substrates, acetylthiocholine iodide for AChE

and butyrylthiocholine iodide for BChE, are also prepared in buffer.
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Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test

compound (inhibitor) for a set period (e.g., 30 minutes) at a controlled temperature.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

Spectrophotometric Measurement: The hydrolysis of the thiocholine substrate by the

cholinesterase produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate,

a yellow-colored anion. The rate of color formation is measured spectrophotometrically at a

specific wavelength (e.g., 412 nm).

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in

the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor that

causes 50% inhibition of the enzyme activity, is then determined from the dose-response

curve.

Mechanism of Action and Signaling Pathways
7-Methoxytacrine and its heterodimers are designed as multi-target-directed ligands (MTDLs),

aiming to interact with multiple pathological targets in Alzheimer's disease.[4][6][7] A primary

mechanism is the dual binding to both the catalytic active site (CAS) and the peripheral anionic

site (PAS) of acetylcholinesterase. This dual inhibition can more effectively block the enzyme's

activity and may also interfere with the role of AChE in amyloid-β (Aβ) aggregation.[4]

Some derivatives of 7-Methoxytacrine have also been shown to induce apoptosis in cancer

cells through the GSK-3 signaling pathway.[8] Additionally, studies on 7-methoxytacrine-

memantine heterodimers indicate they can inhibit Aβ peptide fibrillization and interact with β-

secretase (BACE1), muscarinic, nicotinic, and NMDA receptors, highlighting their multi-target

potential.[7]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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